p-Nitrophenyl palmitate

Enzymology Lipase assay Substrate specificity

Researchers requiring a long-chain chromogenic lipase substrate often encounter assay invalidation when substituting C16 with short-chain p-nitrophenyl esters, as enzyme chain-length specificity can differ by orders of magnitude. p-Nitrophenyl palmitate (pNPP, CAS 1492-30-4) is the definitive C16 substrate for colorimetric lipase/esterase activity measurement at 405-410 nm. Key differentiators: (1) Enables >10-fold higher specific activity on C16-preferring lipases (e.g., RcLipase: 421.2 U/mL on pNPP vs. 42.06 U/mL on C2 acetate). (2) Compatible with Triton X-100 micellar interfacial kinetics (Km, Vmax, kcat) for physiologically relevant lipase characterization. (3) Validated for industrial QC in dairy with R²=0.9964 and RSD=4.83%. Supplied at ≥98% purity; store at -20°C. Not DEA-controlled; ships ambient globally.

Molecular Formula C22H35NO4
Molecular Weight 377.5 g/mol
CAS No. 1492-30-4
Cat. No. B072703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl palmitate
CAS1492-30-4
Synonyms4-nitrophenyl palmitate
para-nitrophenyl palmitate
Molecular FormulaC22H35NO4
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3
InChIKeyLVZSQWIWCANHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Nitrophenyl Palmitate (pNPP): Technical Overview


p-Nitrophenyl palmitate (CAS 1492-30-4, C22H35NO4, MW 377.52) is a chromogenic fatty acid ester composed of a C16 saturated palmitate chain esterified to a p-nitrophenol group [1]. It is a pale yellow crystalline solid with a melting point of 65–66 °C, insoluble in water but soluble in organic solvents including DMF, chloroform, ethanol, and methanol . Enzymatic hydrolysis of the ester bond by lipases or esterases releases p-nitrophenol, a yellow chromophore detectable spectrophotometrically at 405–410 nm [1]. This compound is widely employed as a substrate for the colorimetric determination of lipase and esterase activity across academic, industrial, and clinical research settings .

1
Chromogenic detection via p-nitrophenol release at 405–410 nm
2
C16 long-chain substrate for lipase/esterase specificity profiling
3
Assay requires micellar or organic-phase presentation format

Substitution Risks with Short-Chain p-Nitrophenyl Esters


Lipases and esterases exhibit pronounced chain-length specificity, meaning the catalytic turnover of p-nitrophenyl esters is highly dependent on the fatty acyl chain length. Substituting p-nitrophenyl palmitate (C16) with shorter-chain analogs such as p-nitrophenyl acetate (C2) or butyrate (C4) cannot be done without fundamentally altering the enzyme–substrate interaction being measured. Data from multiple enzyme systems demonstrate that the relative activity across chain lengths varies by orders of magnitude, and in some cases, enzymes that are active on C16 show no detectable activity on short-chain substrates, while other enzymes fail to hydrolyze C16 entirely [1][2]. Furthermore, the physicochemical state of the substrate differs: short-chain esters (C2–C8) are water-soluble and report on esterase-like activity in homogeneous solution, whereas C16 requires micellar or interfacial presentation (e.g., with Triton X-100) to model physiologically relevant lipase action at lipid–water interfaces [3]. Substitution therefore invalidates comparative studies and obscures the true substrate specificity of the enzyme under investigation.

Chain-length specificity may shift

Short-chain esters (C2–C4) report on different enzyme classes and may show activity differences by orders of magnitude compared to C16.

Physicochemical mismatch in assay design

Water-soluble C2–C8 esters do not require interfacial presentation, while C16 relies on micellar/organic systems to model lipase activation.

Comparative studies may be compromised

Replacing pNPP with shorter-chain analogs can obscure substrate specificity interpretation and limit direct method transfer.

pNPP Comparative Evidence for Procurement


Chain-Length Specificity in Lipase Activity Profiling

For RcLipase, specific activity on p-nitrophenyl palmitate (C16) was 421.2 ± 5.32 U/mL, representing a 10-fold increase over p-nitrophenyl acetate (C2, 42.06 ± 1.45 U/mL) and a 1.33-fold increase over p-nitrophenyl myristate (C14, 328.5 ± 2.88 U/mL) [1]. In contrast, recombinant EstPS1 showed zero detectable activity on pNPP (C16) and p-nitrophenyl myristate (C14), while exhibiting high activity on p-nitrophenyl acetate (C2, 278 ± 21 μmol/min/mg) and butyrate (C4, 425 ± 6 μmol/min/mg) [2].

Chain-length specificity
Head-to-head
pNPP (C16): 421.2 ± 5.32 U/mL
C2 acetate: 42.06 ± 1.45 U/mL
10× higher activity on C16
Supports long-chain acyl specificity profiling
RcLipase, pH 7.5, 37 °C; short-chain substrates under-report activity
Enzymology Lipase assay Substrate specificity

Optimal Substrate for Directed Evolution of Lipases

A variant (BL1) of Streptomyces aureofaciens bromoperoxidase A2 engineered for lipase activity showed 7.0-fold higher hydrolytic activity toward p-nitrophenyl palmitate (C16) compared to p-nitrophenyl acetate (C2). After two rounds of directed evolution, the best mutant (BL1-2-E8-plusI) achieved a 40-fold improvement in hydrolytic activity toward pNPP relative to the parent BL1 [1].

Directed evolution
Head-to-head
BL1 variant: 7.0-fold higher on pNPP vs. acetate
Evolved mutant: 40-fold further improvement on pNPP
Supports long-chain substrate screening in protein engineering
pNPA activity dropped to 1.2% of parent; context-dependent
Directed evolution Protein engineering Biocatalysis

Validated Lipase Assay for Food Quality Control

A validated p-nitrophenyl palmitate-based spectrophotometric method for detecting lipase activity in milk at 405 nm achieved a correlation coefficient (R²) of 0.9964, recovery rates of 64%–69%, precision of 5.47%–6.72%, and a relative standard deviation (RSD) of 4.83% [1]. Comparative testing with two commercial lipase detection kits confirmed consistent enzyme activity trends across different lipase-containing samples, demonstrating method accuracy and simplicity [1].

Method validation
Method context
R² = 0.9964; Recovery = 64–69%
Precision = 5.47–6.72%; RSD = 4.83%
Reported performance supports industrial method transfer
Cross-validated with commercial kits; data to verify
Food microbiology Quality control Method validation

Fluorescence vs. Colorimetric Detection Sensitivity

A fluorescence method using p-nitrophenyl palmitate as substrate coupled with glutathione-modified gold nanoclusters (AuNCs) and the inner filter effect of p-nitrophenol achieved a detection limit of 1.3 U/L (S/N = 3) for lipase activity, with a linear range of 5.6–196 U/L and r² = 0.9978 [1]. This compares favorably to a continuous esterase assay using pNPP which achieved a detection sensitivity of 0.02 mU/mL [2].

Detection sensitivity
Reported
Fluorescence IFE: LOD 1.3 U/L
Continuous assay: 0.02 mU/mL (0.02 U/L)
Supports assay platform selection for sensitivity needs
Cross-study comparison; conditions differ
Fluorescence detection Analytical chemistry Biosensing

Non-Aqueous Hydrolysis for Biocatalysis

p-Nitrophenyl palmitate hydrolysis in n-heptane by Pseudomonas cepacia lipase can be measured spectrophotometrically after extraction of liberated p-nitrophenol into an alkaline aqueous phase [1]. Additionally, a transesterification-based assay using pNPP with ethanol in n-heptane achieved best conversion yields at 40 °C, with hexane and isooctane also proving useful solvents [2]. This organic-phase compatibility is not shared by water-soluble short-chain p-nitrophenyl esters such as acetate or butyrate, which are unsuitable for modeling lipase activity in non-aqueous biocatalytic systems.

Non-aqueous biocatalysis
Context-dependent
Hydrolysis in n-heptane; transesterification with ethanol at 40 °C in organic media
Enables organic-phase lipase assay development
Short-chain esters not suitable for biphasic systems
Biocatalysis Non-aqueous enzymology Biodiesel

Interfacial Kinetics in Mixed Micelles

p-Nitrophenyl palmitate incorporated at a few mol % into Triton X-100 mixed micelles serves as a substrate for bovine milk lipoprotein lipase, enabling determination of interfacial kinetic parameters (Km, Vmax, kcat, kcat/Km) [1]. Kinetic analysis of pNPP hydrolysis in Triton X-100 mixed micelles by Candida rugosa lipase followed Michaelis–Menten behavior under three experimental conditions (varying substrate mole fraction, bulk substrate concentration, and surfactant concentration), consistent with the Verger interfacial activation model [2]. Short-chain esters (C2–C4) are water-soluble and do not require micellar presentation, failing to recapitulate the interfacial activation mechanism characteristic of true lipases.

Interfacial kinetics
Class-level
kcat/Km determined in Triton X-100 mixed micelles; Michaelis–Menten kinetics
Supports interfacial activation mechanism studies
Requires micellar presentation; short-chain esters not applicable
Interfacial enzymology Lipoprotein lipase Kinetic modeling

Optimal Applications of pNPP


Long-Chain Acyl Specificity Characterization

For lipases exhibiting preferential activity toward long-chain fatty acid esters (C14–C18), pNPP (C16) provides the optimal chromogenic substrate for activity profiling and kinetic characterization. Evidence demonstrates that RcLipase shows a 10-fold higher specific activity on pNPP (421.2 U/mL) compared to p-nitrophenyl acetate (42.06 U/mL) [1]. Similarly, engineered lipase variants derived from bromoperoxidase A2 exhibit 7.0-fold enhanced activity on pNPP relative to short-chain substrates, with directed evolution yielding an additional 40-fold improvement [2].

Quality Control Lipase Detection in Dairy

A validated pNPP-based spectrophotometric method at 405 nm enables accurate and reproducible detection of lipase activity in milk, with established performance metrics including R² = 0.9964, recovery of 64–69%, precision of 5.47–6.72%, and RSD of 4.83% [1]. The method has been cross-validated against two commercial lipase detection kits, demonstrating consistent enzyme activity trends and suitability for routine industrial quality control applications in the dairy and broader food industry [1].

Non-Aqueous Biocatalysis for Biodiesel and Ester Synthesis

pNPP enables characterization of lipase activity in organic solvents such as n-heptane, hexane, and isooctane, with hydrolysis rates measurable via spectrophotometry after alkaline extraction of liberated p-nitrophenol [1]. Modified pNPP assays also support evaluation of lipase synthetic (transesterification) activity with ethanol, with optimal conversion at 40 °C in n-heptane [2]. This organic-phase compatibility is not achievable with water-soluble short-chain p-nitrophenyl esters, making pNPP the essential substrate for biocatalysis research relevant to biodiesel production, ester synthesis, and non-aqueous enzyme engineering [1][2].

Interfacial Kinetics in Micellar Systems

pNPP incorporated into Triton X-100 mixed micelles enables the determination of interfacial kinetic parameters (Km, Vmax, kcat, kcat/Km) for true lipases that require interfacial activation at lipid–water interfaces [1]. The kinetic behavior of pNPP hydrolysis in Triton X-100 micelles by Candida rugosa lipase follows Michaelis–Menten kinetics consistent with the Verger interfacial activation model [2]. This application is essential for fundamental enzymology research on lipoprotein lipase, pancreatic lipase, and other interfacial enzymes where water-soluble short-chain p-nitrophenyl esters cannot recapitulate physiologically relevant catalytic mechanisms [1][2].

Application
Selection Property
Validation Focus
Lipase chain-length specificity profiling
C16 long-chain chromogenic substrate
Activity comparison vs. short-chain ester substrates
Dairy quality control lipase detection
Spectrophotometric method at 405 nm
Method reproducibility and cross-kit consistency
Non-aqueous biocatalysis research
Organic-solvent-compatible substrate
Hydrolysis/transesterification assay in organic media
Interfacial lipase kinetics
Micellar presentation for interfacial activation
Kinetic parameter determination at lipid-water interface

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